molecular formula C21H18N6O2 B2973130 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-59-1

6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2973130
CAS No.: 863018-59-1
M. Wt: 386.415
InChI Key: NKPCWIKUXWPFGM-UHFFFAOYSA-N
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Description

The compound 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common approach is the condensation of a quinoline derivative with a triazolopyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A related compound with similar structural features.

    2-oxo-1,2,3,4-tetrahydropyrimidine: Another compound with a similar core structure.

Uniqueness

6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-18(26-12-6-8-15-7-4-5-11-17(15)26)13-25-14-22-20-19(21(25)29)23-24-27(20)16-9-2-1-3-10-16/h1-5,7,9-11,14H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCWIKUXWPFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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